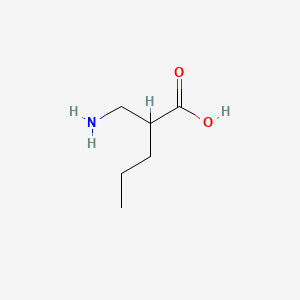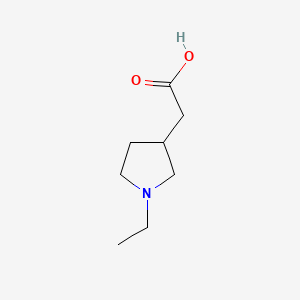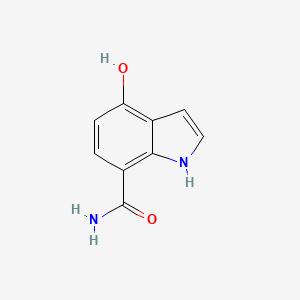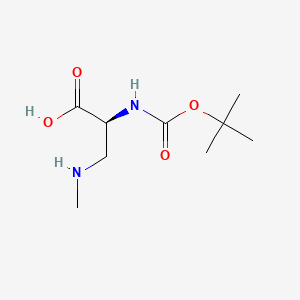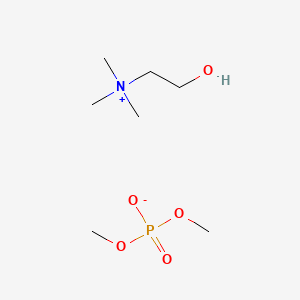
2-(3-氟-4-甲基苯基)苯腈
描述
“2-(3-Fluoro-4-methylphenyl)benzonitrile” is a chemical compound with the CAS Number: 136042-62-1 . It has a molecular weight of 211.24 and its linear formula is C14H10FN . It is also known as 2-Fluoro-4-(3-methylphenyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluoro-4-methylphenyl)benzonitrile” can be represented by the InChI code: 1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the phenyl ring.科学研究应用
合成过程
- 氟代苯并噻唑的合成:一项研究描述了合成单氟和二氟代2-(4-氨基-3-取代苯基)苯并噻唑的合成途径,突出了它们在某些人类乳腺细胞系体外的强效细胞毒性。这些化合物表现出选择性的抗肿瘤特性,正在考虑用于药物开发 (Hutchinson et al., 2001)。
- 二氰基二苯基二硒化物的阴极合成:另一项研究聚焦于苯基硒苯腈的阴极还原,导致各种二氰基二苯基二硒化物的合成。这些化合物在有机合成和材料科学中具有潜在应用 (Degrand et al., 1988)。
药理应用
- 代谢型谷氨酸受体拮抗剂:一项研究合成并测试了化合物,如3-氟-5-(5-吡啶-2-基-2H-四唑-2-基)苯腈,作为代谢型谷氨酸受体亚型5的有效和选择性拮抗剂。这些化合物在神经学和精神病学中具有潜在应用 (Tehrani et al., 2005)。
材料科学
- 液晶转变温度:对侧链氟取代苯腈,包括2-(3-氟-4-甲基苯基)苯腈的研究,探讨了它们的合成和液晶转变温度。这些化合物对于先进液晶显示器的发展至关重要 (Kelly & Schad, 1985)。
安全和危害
The safety data sheet for “2-(3-Fluoro-4-methylphenyl)benzonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
2-(3-fluoro-4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJOHIJJQKQFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709969 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136042-62-1 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)
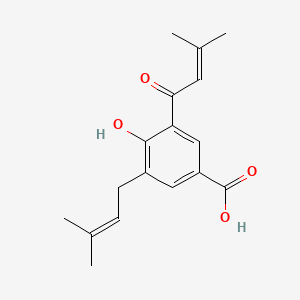
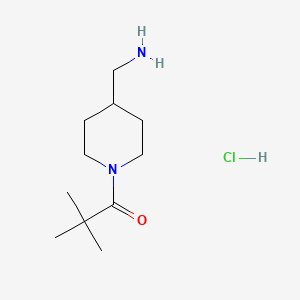
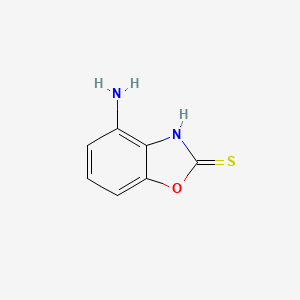
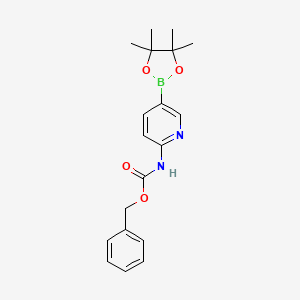

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)
